molecular formula C18H14ClN3O B5734753 2-chloro-N-(6-methylindolo[1,2-c]quinazolin-12-yl)acetamide

2-chloro-N-(6-methylindolo[1,2-c]quinazolin-12-yl)acetamide

Cat. No.: B5734753
M. Wt: 323.8 g/mol
InChI Key: IOQFFEQBHGTVPM-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methylindolo[1,2-c]quinazolin-12-yl)acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core fused with an indole ring, making it a unique and interesting molecule for scientific research.

Properties

IUPAC Name

2-chloro-N-(6-methylindolo[1,2-c]quinazolin-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c1-11-20-14-8-4-2-6-12(14)18-17(21-16(23)10-19)13-7-3-5-9-15(13)22(11)18/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQFFEQBHGTVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C(C4=CC=CC=C4N13)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(6-methylindolo[1,2-c]quinazolin-12-yl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions often include the use of a catalyst and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-chloro-N-(6-methylindolo[1,2-c]quinazolin-12-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like chlorine or bromine under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction can yield amine derivatives.

Scientific Research Applications

2-chloro-N-(6-methylindolo[1,2-c]quinazolin-12-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for

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